9-Anthraceneboronic Acid: A Comprehensive Technical Guide
9-Anthraceneboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of 9-Anthraceneboronic acid. This versatile compound serves as a crucial intermediate in a wide array of synthetic applications, from the development of advanced materials to the synthesis of novel pharmaceutical agents.
Core Chemical Properties
9-Anthraceneboronic acid is an aromatic boronic acid featuring an anthracene backbone. This structure imparts unique photophysical properties and reactivity, making it a valuable tool in organic chemistry.[1] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁BO₂ | [1][2][3][4][5] |
| Molecular Weight | 222.05 g/mol | [1][2][3][4][5] |
| Appearance | White to tan or light yellow crystalline solid/powder | [1][2][4] |
| Melting Point | 203-250 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa (Predicted) | 8.53 ± 0.30 | [2] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2] |
| Boiling Point (Predicted) | 479.5 ± 28.0 °C | [2] |
| Flash Point | 243.8 °C | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of 9-Anthraceneboronic acid are critical for its effective utilization in research and development.
Synthesis of 9-Anthraceneboronic Acid
The synthesis of 9-Anthraceneboronic acid is typically achieved through a two-step process starting from anthracene. The first step involves the bromination of anthracene to form 9-bromoanthracene, which is then converted to the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.[6]
Step 1: Synthesis of 9-Bromoanthracene [6]
-
In a 500mL three-neck flask equipped with a condenser, mechanical stirrer, and temperature-controlled heater, add 20.0g of anthracene and 150mL of dichloromethane.
-
Heat the mixture to 40°C in a water bath.
-
Add 19g of N-bromosuccinimide (NBS) in batches over 3 hours.
-
Remove the majority of the solvent by rotary evaporation.
-
Add a large amount of ethanol to precipitate the solid product.
-
Recrystallize the resulting yellow-green crystals from a suitable solvent to obtain 9-bromoanthracene.
Step 2: Synthesis of 9-Anthraceneboronic Acid [6]
-
In a 250mL four-neck round-bottom flask, add 3.21g (12.50 mmol) of 9-bromoanthracene and 32mL of dry tetrahydrofuran (THF).
-
Place the flask in a -70°C low-temperature bath and purge with N₂ for 30 minutes.
-
Slowly add 5.20mL (12.50 mmol) of a 2.50 mol·L⁻¹ n-butyllithium solution in hexane over 10 minutes under N₂ protection. The solution color will change from pale yellow to brick red.
-
Continue stirring the reaction at low temperature for 1 hour.
-
Add 2.00g (19.0 mmol) of trimethyl borate (B(OCH₃)₃) dropwise over approximately 20 minutes. The solution color will change from brick red to yellow.
-
Continue stirring at low temperature for 1 hour, then allow the reaction mixture to warm to room temperature.
-
Slowly add 50mL of 4% hydrochloric acid and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer three times with ether.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to obtain crude 9-Anthraceneboronic acid.
-
Recrystallize the crude product from benzene or petroleum ether to yield a pale yellow powder.
Below is a DOT language diagram illustrating the synthesis workflow.
Key Reactions: Suzuki-Miyaura Cross-Coupling
9-Anthraceneboronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.[1][7] This reaction allows for the coupling of the anthracene moiety with various aryl or vinyl halides, enabling the synthesis of complex organic molecules.[1]
General Protocol for Suzuki-Miyaura Coupling: [8][9]
-
Under an inert atmosphere (e.g., nitrogen), dissolve the aryl halide (1 equivalent), 9-Anthraceneboronic acid (1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents) in a suitable solvent system (e.g., toluene, THF).
-
Add an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to isolate the desired coupled product.
The following diagram illustrates the logical relationship in a Suzuki-Miyaura coupling reaction.
Applications in Research and Drug Development
The unique chemical structure of 9-Anthraceneboronic acid makes it a valuable building block in several areas of scientific research and industrial applications.
-
Pharmaceutical Synthesis : It serves as a crucial intermediate for the synthesis of novel drug candidates.[1][7] The Suzuki coupling reaction enables the attachment of various chemical moieties to the anthracene scaffold, facilitating the creation of diverse molecular libraries for biological screening.[1]
-
Organic Electronics and Materials Science : The fluorescent properties of the anthracene core are leveraged in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1][4] The boronic acid group allows for controlled polymerization and functionalization of surfaces.[1]
-
Fluorescent Probes : Derivatives of 9-Anthraceneboronic acid are employed in the design of fluorescent probes for biological imaging and sensing applications.[4] Boronic acids are known to interact with diols, a feature that can be exploited for the detection of specific biomolecules like saccharides.[4]
-
Catalysis and Reagent Development : The specific steric and electronic profile of 9-Anthraceneboronic acid makes it a subject of research for developing new catalytic systems and specialized reagents.[1]
The diagram below outlines the logical relationship between the properties of 9-Anthraceneboronic acid and its primary applications.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. 9-Anthraceneboronic Acid | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 9-anthraceneboronic acid - 100622-34-2 - Structure, Synthesis, Properties [organoborons.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
